Glycine, glycyl-L-arginyl-
Overview
Description
Glycine, glycyl-L-arginyl- is a dipeptide composed of glycine and L-arginine. This compound is known for its significant role in various biological processes, including protein synthesis and cellular signaling. Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid involved in the urea cycle and nitric oxide production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-arginyl- typically involves the coupling of glycine and L-arginine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of glycine, glycyl-L-arginyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycine, glycyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or nitric oxide synthase (NOS) enzymes.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide forms.
Substitution: Alkylated peptides.
Scientific Research Applications
Glycine, glycyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of bioactive materials and drug delivery systems.
Mechanism of Action
The mechanism of action of glycine, glycyl-L-arginyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: The arginine residue is a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule.
Protein Synthesis: Glycine and arginine are incorporated into proteins during translation, influencing protein structure and function.
Cellular Signaling: The compound can modulate signaling pathways by interacting with receptors and enzymes
Comparison with Similar Compounds
Similar Compounds
Arginylglycylaspartic acid (RGD): Another dipeptide with cell adhesion properties.
Glycylglycine: A simpler dipeptide used in buffer solutions.
Lysyl-aspartic acid: Known for its antimicrobial properties
Uniqueness
Glycine, glycyl-L-arginyl- is unique due to its dual role in nitric oxide production and protein synthesis. Its combination of glycine and arginine residues allows it to participate in diverse biochemical processes, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVPOXLQFJRTG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427211 | |
Record name | Glycine, glycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55033-47-1 | |
Record name | Glycine, glycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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